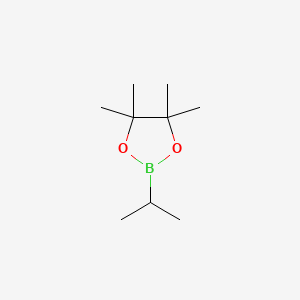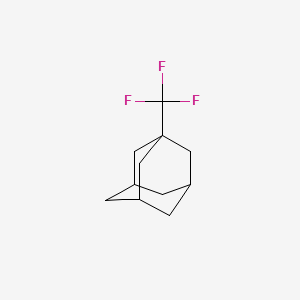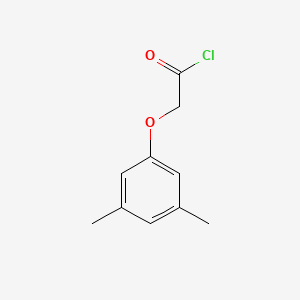![molecular formula C7H5NO2 B1316487 furo[2,3-c]pyridin-7(6H)-one CAS No. 84400-98-6](/img/structure/B1316487.png)
furo[2,3-c]pyridin-7(6H)-one
Descripción general
Descripción
Furo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that consists of a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]pyridin-7(6H)-one typically involves the construction of the fused ring system through various organic reactions. One common method is the Rh-catalyzed tandem reaction, which constructs the furo[2,3-c]pyridine-based structure . Another approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate to yield methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-c]pyridin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.
Aplicaciones Científicas De Investigación
Furo[2,3-c]pyridin-7(6H)-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of furo[2,3-c]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, in its role as a photosensitizer, the compound generates reactive oxygen species (such as singlet oxygen and hydroxyl radicals) upon exposure to light, leading to the ablation of bacterial cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Furo[2,3-c]pyridin-7(6H)-one can be compared with other similar compounds, such as:
Furo[3,2-b]pyridine: Another heterocyclic compound with a different fusion pattern of the furan and pyridine rings.
Furo[3,2-c]pyridine: A closely related compound with similar structural features but different chemical properties.
Furo[2,3-b]pyrrole: A compound with a pyrrole ring fused to a furan ring, exhibiting different reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
6H-furo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSNAKRNZGOTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510845 | |
| Record name | Furo[2,3-c]pyridin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84400-98-6 | |
| Record name | Furo[2,3-c]pyridin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the photochemical reactivity of furo[2,3-c]pyridin-7(6H)-one?
A1: this compound demonstrates interesting photochemical behavior, particularly in its reactions with acrylonitrile. [] This reaction yields multiple products, including cyclobutane ring systems, highlighting the compound's potential for forming complex structures through [2+2] cycloaddition reactions. The specific products formed are influenced by the presence or absence of an N-methyl group on the this compound scaffold, indicating the importance of substituents in directing the regio- and stereochemical outcomes of these reactions. []
Q2: How has this compound been synthesized?
A2: The synthesis of this compound involves a multi-step process starting from 3-furoic acid chloride. [] This involves reduction to the corresponding aldehyde, followed by a condensation reaction to form β-(3-furyl)acrylic acid. [] Conversion to the acid azide and subsequent Curtius rearrangement lead to the formation of the desired this compound. [] This synthetic pathway provides a foundation for further exploration and modification of the furo[2,3-c]pyridine scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)
![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)




